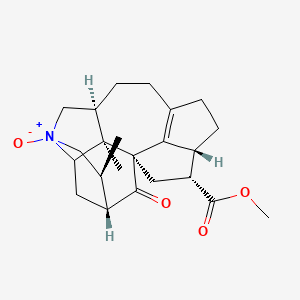

Calyciphylline A

Descripción general

Descripción

Calyciphylline A is a natural product belonging to the Daphniphylline alkaloid family . These alkaloids are isolated from the genus Daphniphyllum. This compound exhibits a complex, polycyclic, and often caged skeleton, making it synthetically challenging. It has drawn particular interest from the organic synthesis community due to its intriguing biological profiles, including anti-tubulin polymerization, anti-HIV, anticarcinogenic, vasorelaxant, cytotoxic, and neurotrophic activities .

Synthesis Analysis

The total synthesis of this compound involves several key steps. Notably, a divergent strategy via late-stage diallylic alcohol rearrangements plays a central role. This approach includes an unprecedented oxidative Nazarov electrocyclization using an unfunctionalized diallylic alcohol and an unusual transannular allylic alcohol rearrangement . Other critical transformations include an nitrile hydration using a highly efficient “donor-acceptor” platinum catalyst, an intramolecular Heck coupling , and an intramolecular, regioselective pinacol coupling . Selective amide reductions also contribute significantly to the synthesis .

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

Los alcaloides de tipo Calyciphylline A, incluida la this compound, han demostrado tener amplias actividades biológicas, una de las cuales es la actividad anticancerígena {svg_1}. La compleja estructura de estos alcaloides los convierte en objetivos atractivos para la síntesis química, lo que podría conducir potencialmente al desarrollo de nuevos fármacos contra el cáncer {svg_2}.

Inhibición del VIH

Otra actividad biológica significativa de los alcaloides de tipo this compound es su potencial para la inhibición del VIH {svg_3}. Si bien los mecanismos específicos aún no se comprenden completamente, la estructura única de estos alcaloides puede interactuar con el virus de una manera que inhibe su replicación {svg_4}.

Actividades Vasodilatadoras

Los alcaloides de tipo this compound también exhiben actividades vasodilatadoras {svg_5}. Esto significa que pueden ayudar a relajar y dilatar los vasos sanguíneos, lo que podría utilizarse potencialmente en el tratamiento de diversas enfermedades cardiovasculares {svg_6}.

Síntesis Química

El sistema de anillo aza-fusionado [6-6-5-7-5] único de los alcaloides de tipo this compound, incluida la this compound, los ha convertido en objetivos atractivos para la síntesis química {svg_7}. El desarrollo de metodologías sintéticas eficientes y generalmente aplicables para acceder a una amplia gama de estos alcaloides es una gran demanda {svg_8}.

Desarrollo de Nuevas Estrategias Sintéticas

La síntesis de this compound ha llevado al desarrollo de una amplia gama de nuevas estrategias sintéticas {svg_9}. Estas estrategias se basan en la adición de Michael intramolecular, la catálisis de Pd, la cicloadición y las reacciones de tipo Mannich {svg_10}.

Enfoque Transanular hacia los Alcaloides

La síntesis de this compound también ha inspirado un enfoque transanular hacia otros alcaloides {svg_11}. Este enfoque ensambla simultáneamente el sistema de anillo fusionado de estos alcaloides a partir de precursores de macróciclos, creando nuevos centros estereogénicos {svg_12}.

Direcciones Futuras

Mecanismo De Acción

Target of Action

Calyciphylline A is a type of Daphniphyllum alkaloid The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The synthesis of this compound involves key steps such as a radical cyclization to form the hydroindole system and piperidine ring closure through a stereocontrolled aldol cyclization . These steps could potentially influence its interaction with its targets.

Biochemical Pathways

The synthesis of this compound involves a series of complex reactions, including radical cyclization and stereocontrolled aldol cyclization . These reactions could potentially affect various biochemical pathways.

Result of Action

Daphniphyllum alkaloids, the family to which this compound belongs, are known for their diverse biological activities, including anti-tubulin polymerization, anti-hiv, anticarcinogenic, vasorelaxant, and cytotoxic effects .

Action Environment

The synthesis of this compound involves a series of complex reactions that could potentially be influenced by various environmental factors .

Análisis Bioquímico

Biochemical Properties

Calyciphylline A plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including tubulin, which is essential for microtubule formation. The interaction between this compound and tubulin inhibits tubulin polymerization, leading to disruption of microtubule dynamics . Additionally, this compound has been shown to interact with proteins involved in the HIV replication cycle, thereby exhibiting anti-HIV properties .

Cellular Effects

This compound affects various types of cells and cellular processes. In cancer cells, it induces cytotoxicity by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis . This compound also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. Furthermore, it affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. This compound binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and disrupting microtubule dynamics . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound modulates gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or light exposure . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of tubulin polymerization and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits minimal toxicity and effectively inhibits tubulin polymerization . At higher doses, it can cause adverse effects such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant biological activity without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is involved in its metabolism and detoxification . The compound also affects metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in metabolite levels . These interactions contribute to the overall biological activity of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with tubulin and other biomolecules . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, influencing its activity and function .

Propiedades

IUPAC Name |

methyl (1R,2S,3R,5R,6S,10S,16R,17R)-2,6-dimethyl-8-oxido-20-oxo-8-azoniahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icos-13(19)-ene-17-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO4/c1-12-10-24(27)11-14-6-4-13-5-7-15-17(21(26)28-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14-18H,4-11H2,1-3H3/t12-,14-,15-,16-,17-,18-,22-,23+,24?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLTJWHRTAHFESH-IGJFRSLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C[N+]2(CC3CCC4=C5C(CC4)C(CC56C3(C2CC1C6=O)C)C(=O)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[N+]2(C[C@H]3CCC4=C5[C@H](CC4)[C@@H](C[C@]56[C@]3([C@H]2C[C@H]1C6=O)C)C(=O)OC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.